molecular formula C20H31N3O3 B7929508 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7929508
M. Wt: 361.5 g/mol
InChI Key: HPINTNOMUGHLPS-ZVAWYAOSSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. The compound's intricate structure and unique properties make it a valuable subject for research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the basic skeleton through amide bond formation. The reaction often employs protecting groups for the amino and carboxyl functions to prevent side reactions. A common route may involve:

  • Formation of the pyrrolidine ring: : This is achieved via a cyclization reaction.

  • Incorporation of the amino and butyryl groups: : Using selective amide coupling reactions.

  • Introduction of the benzyl ester moiety: : Through esterification under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound might scale up these laboratory protocols. Optimized processes often involve:

  • Catalysts: : Use of specific catalysts to enhance the reaction rates and yields.

  • Solvents: : Choice of solvents that facilitate the reaction and are easy to remove post-reaction.

  • Purification: : Methods such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the amine or pyrrolidine moieties.

  • Reduction: : Certain parts of the molecule can be reduced, particularly the carbamate group.

  • Substitution: : Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen gas.

  • Nucleophiles: : For substitution reactions, various nucleophiles like halides or thiols can be employed.

Major Products

Reactions often yield derivatives that may exhibit varied biological or chemical properties, depending on the nature of the substituents introduced during these reactions.

Scientific Research Applications

This compound finds applications across several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Studied for its therapeutic potential in targeting specific pathways in diseases.

  • Industry: : Utilized in the synthesis of materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester exerts its effects can vary based on its application. Generally, it may interact with enzymes, receptors, or nucleic acids, modifying their function or activity through covalent or non-covalent bonding.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to other compounds, this one is unique due to the specific stereochemistry and combination of functional groups it possesses. Similar compounds may include those with:

  • Different stereochemistry: : Leading to different biological activity.

  • Varied functional groups: : Resulting in distinct chemical reactivity and applications.

Some similar compounds could be:

  • [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid ester.

  • [1-((R)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid ester.

That's a bit of a dive into [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester. Science is incredible, isn't it? Let me know if there's anything more specific you want to discuss!

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-9-6-5-7-10-16)13-17-11-8-12-23(17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINTNOMUGHLPS-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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